Sulfasalazine is a drug that has been widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. It is a prodrug, consisting of sulfapyridine and 5-aminosalicylic acid (5-ASA) linked by an azo bond, which is cleaved by intestinal bacteria to release its active metabolites. The exact mechanism of action of sulfasalazine and its metabolites is not fully understood, but it is known to have multiple effects on inflammatory pathways, including inhibition of folate enzymes, scavenging of reactive oxygen species, and inhibition of prostaglandin synthesis12378910.
Sulfasalazine has been shown to competitively inhibit intestinal folate transport and folate-dependent enzymes, suggesting antifolate drug properties1. It also acts as a reactive oxygen scavenger, reducing mucosal injury by suppressing the loss of DNA and the increase in epithelial proliferative activity induced by bile acids2. Furthermore, sulfasalazine is a potent inhibitor of prostaglandin 15-hydroxydehydrogenase, which may explain its therapeutic action in ulcerative colitis3. Another proposed mechanism involves the inhibition of adenosine release at inflamed sites, which is thought to diminish inflammation4. Additionally, sulfasalazine inhibits macrophage activation, reducing the expression of inducible nitric oxide synthase, interleukin-12 production, and major histocompatibility complex II expression6. It also inhibits platelet thromboxane synthetase and partially inhibits cyclooxygenase, which may contribute to its anti-inflammatory effects8. Lastly, sulfasalazine and its metabolite olsalazine have been found to inhibit neutrophil degranulation and superoxide production, indicating that the azo link is an important structural feature for its anti-inflammatory properties9.
Sulfasalazine is primarily used in the treatment of ulcerative colitis and Crohn's disease. It has been shown to be effective in inducing and maintaining remission in patients with ulcerative colitis and is beneficial for those with colitis and ileocolitis57. The active therapeutic moiety of sulfasalazine is believed to be 5-ASA, which is released in the colon and has been shown to cause histological improvement in patients with active ulcerative colitis5.
Sulfasalazine is also used in the treatment of rheumatoid arthritis due to its immunomodulatory actions. It modulates the function of various cell types, including lymphocytes and macrophages, contributing to its anti-inflammatory and immunosuppressive effects6.
The antioxidant capacity of sulfasalazine and its metabolites, including olsalazine, has been studied in vitro. These compounds have been shown to have a scavenger effect on superoxide radical generation, which may be an important mechanism of action in their anti-inflammatory effects10.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6